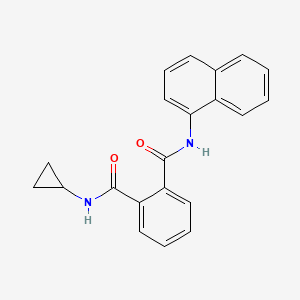

![molecular formula C20H32N2O2 B5502758 N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar N-substituted piperidine acetamide derivatives involves multi-step chemical reactions. For example, a series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized through a process involving the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled conditions, followed by substitution reactions to yield various N-substituted derivatives (H. Khalid et al., 2014). These steps exemplify the complexity and specificity required in synthesizing compounds with precise functional groups and structural frameworks.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to the compound , can be extensively analyzed through spectroscopic methods such as IR, EIMS, and NMR. These analytical techniques provide detailed information on the molecular vibrations, mass, and magnetic resonance properties, which are crucial for confirming the compound's structure and functional groups (H. Khalid et al., 2014).

Chemical Reactions and Properties

Piperidine derivatives often engage in various chemical reactions, reflecting their active functional groups. For example, reactions involving piperidine and acetamide groups can lead to the formation of compounds with significant anti-acetylcholinesterase activity, highlighting their potential utility in medicinal chemistry and enzyme inhibition studies (H. Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be influenced by their molecular framework and substituents. X-ray crystallography, for instance, has been used to determine the crystal structures of related compounds, providing insights into their stability, packing, and intermolecular interactions (A. Camerman et al., 2005).

Chemical Properties Analysis

The chemical behavior of N-substituted piperidine acetamide derivatives, including reactivity, stability, and interaction with biological molecules, is a key area of interest. Studies have shown that such compounds can exhibit various biological activities, such as enzyme inhibition, due to their chemical properties (H. Sugimoto et al., 1990).

Applications De Recherche Scientifique

New Salt Formulations and Pharmaceutical Compositions : One application of this compound, as described in a 2005 study, is its use in new salt formulations or solvates for pharmaceutical compositions. This study highlights the potential of such compounds in therapeutic applications, though it does not specify the exact therapeutic area (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

DNA and Protein Binding Studies : A 2020 research paper discusses the synthesis of derivatives of N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide and their interactions with DNA and proteins. These derivatives showed the ability to bind with calf thymus DNA and bovine serum albumin (BSA), indicating potential applications in molecular biology and biochemistry (N. Raj, 2020).

Aqueous-Soluble Acyl-CoACholesterol O-Acyltransferase-1 Inhibitor

: A study from 2018 identified a related compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), with potential applications in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antimicrobial Nano-Materials : Research in 2013 explored the antimicrobial properties of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds were found to be effective against pathogenic bacteria and Candida species, suggesting their use in antimicrobial applications (B. Mokhtari & K. Pourabdollah, 2013).

Enzyme Inhibitory Activities : A 2014 study synthesized N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and evaluated their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This indicates potential applications in enzyme inhibition and related therapeutic areas (H. Khalid et al., 2014).

Anti-Acetylcholinesterase Activity : A 1990 study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These compounds demonstrated potential as inhibitors of acetylcholinesterase, suggesting uses in the treatment of related disorders (H. Sugimoto et al., 1990).

Propriétés

IUPAC Name |

N-[[1-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]piperidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-16(23)21-13-19-5-4-12-22(15-19)14-18-8-6-17(7-9-18)10-11-20(2,3)24/h6-9,19,24H,4-5,10-15H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLNFOKCWKUDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)